molecular formula C18H23N3O3S B2996326 N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide CAS No. 1424396-12-2

N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide

Cat. No. B2996326
CAS RN: 1424396-12-2
M. Wt: 361.46
InChI Key: CRGGSOQDBCACJD-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CCSB and is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of CCSB involves the binding of the compound to the ATP-binding site of HSP90, which prevents the enzyme from carrying out its normal function. This inhibition of HSP90 activity can lead to the accumulation of misfolded proteins, which can then be studied to gain a better understanding of the underlying mechanisms of disease.
Biochemical and Physiological Effects:
CCSB has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (cell death) in cancer cells and the inhibition of angiogenesis (the formation of new blood vessels) in tumors. Additionally, CCSB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of CCSB is its ability to selectively inhibit the activity of HSP90, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of CCSB is its potential toxicity, which can limit its use in certain experimental systems. Additionally, the complex synthesis of CCSB can make it difficult to obtain in large quantities, which can also limit its use in certain experiments.

Future Directions

There are several future directions for research involving CCSB, including the development of new synthetic methods for producing the compound, the investigation of its potential therapeutic applications in various diseases, and the study of its effects on other enzymes and biological processes. Additionally, the development of new analogs of CCSB may lead to the discovery of even more potent and selective inhibitors of HSP90, which could have significant implications for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of CCSB involves several steps, including the reaction of a cyclobutyl amine with a benzoyl chloride to form an intermediate compound. This intermediate is then reacted with a cyclopentylsulfonamide to produce the final product. The synthesis of CCSB is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

CCSB has been used extensively in scientific research to investigate the role of certain enzymes in biochemical and physiological processes. Specifically, CCSB is known to inhibit the activity of an enzyme called HSP90, which is involved in the regulation of protein folding and stability. By inhibiting HSP90, CCSB can be used to study the effects of protein misfolding and aggregation, which are associated with a variety of diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-21(18(13-19)10-5-11-18)17(22)14-6-4-9-16(12-14)25(23,24)20-15-7-2-3-8-15/h4,6,9,12,15,20H,2-3,5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGGSOQDBCACJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCC2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide

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